2-氯-3-氟苯磺酰氯

描述

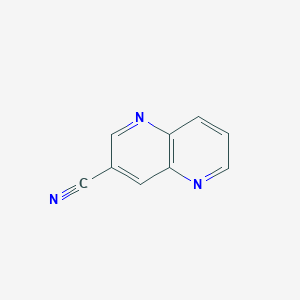

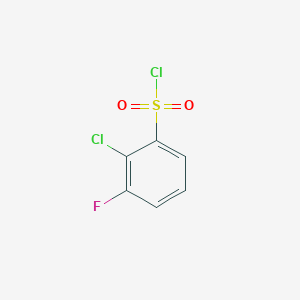

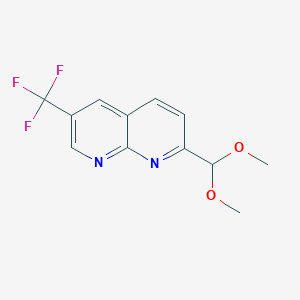

2-Chloro-3-fluorobenzenesulfonyl chloride is a fluorinated arylsulfonyl chloride . It is a type of organic compound that contains a sulfonyl functional group attached to a chlorine atom and a benzene ring which is further substituted with chlorine and fluorine atoms.

Synthesis Analysis

The synthesis of 2-Chloro-3-fluorobenzenesulfonyl chloride can be achieved from 1,3-benzenedisulfonyl fluoride . The sulfonyl fluoride motif can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids .Molecular Structure Analysis

The molecular formula of 2-Chloro-3-fluorobenzenesulfonyl chloride is C6H3Cl2FO2S . It has a molecular weight of 229.05 . The structure consists of a benzene ring with chlorine and fluorine substituents, and a sulfonyl chloride group.Chemical Reactions Analysis

As an arylsulfonyl chloride, 2-Chloro-3-fluorobenzenesulfonyl chloride can participate in various chemical reactions. It can be used in the preparation of other organic compounds . The sulfonyl chloride group is typically reactive towards nucleophiles, allowing for substitution reactions.Physical And Chemical Properties Analysis

2-Chloro-3-fluorobenzenesulfonyl chloride is a liquid at 20 degrees Celsius . It has a refractive index of 1.56 and a specific gravity of 1.60 . It appears as a colorless to light orange to yellow clear liquid .科学研究应用

农药和药物的合成

2-氯-3-氟苯磺酰氯已被用于合成用于制备农药的关键中间体。它已通过一系列涉及氯磺化、席曼反应、氧氯化和硝化的反应,展示了其在生产除草剂 j7uthiacet-methyl 中的用途。这些过程对于生成农药合成所需的中间体至关重要,展示了该化合物在农业领域的作用 (杜晓华等,2005 年)。

原子转移自由基加成反应中的催化剂

该化合物已被用作原子转移自由基加成 (ATRA) 过程中的氟化自由基来源。具体而言,氟烷基磺酰氯(2-氯-3-氟苯磺酰氯属于该类别)在光化学条件下与铜介导一起用于将氟烷基添加到缺电子的烯烃中。该方法有效地产生了 α-氯-β-氟烷基羰基产物,突出了其在合成化学和材料科学中的重要性 (汤晓君和 W. R. Dolbier,2015 年)。

高级氧化工艺

2-氯-3-氟苯磺酰氯已参与高级氧化工艺 (AOP),特别是在废水处理中偶氮染料的降解中。像这种化合物中的氯离子可以显着影响高级氧化工艺中有机染料的降解速率和途径。这对氯代芳香族化合物的形成有影响,这是环境化学和工程中的重要考虑因素 (袁瑞霞等,2011 年)。

烯烃的氨基氯化

该化合物已被用于烯烃的氨基氯化,这是有机合成中至关重要的过程。N-氯-N-氟苯磺酰胺 (CFBSA) 部分的存在已被证明对氨基氯化过程的反应性和区域选择性至关重要。这促进了各种有机结构的形成,例如 2-氯烯胺、氯胺和氮丙啶,展示了该化合物在合成有机化学中的用途 (蒲晓秋等,2016 年)。

安全和危害

2-Chloro-3-fluorobenzenesulfonyl chloride is classified as dangerous. It causes severe skin burns and eye damage . It may also be corrosive to metals . Safety measures include avoiding breathing its fumes, mist, spray, vapors, and washing skin thoroughly after handling . It should be stored under inert gas in a corrosive resistant container with a resistant inner liner .

作用机制

Target of Action

2-Chloro-3-fluorobenzenesulfonyl chloride is a type of fluorinated arylsulfonyl chloride

Mode of Action

As an arylsulfonyl chloride, it likely acts as an electrophile, reacting with nucleophiles in organic synthesis reactions .

Action Environment

The action of 2-Chloro-3-fluorobenzenesulfonyl chloride can be influenced by various environmental factors. For instance, it is known to react with water, producing toxic gases . Therefore, it should be handled in a controlled environment, away from moisture. Its reactivity may also be influenced by temperature, pH, and the presence of other chemicals.

属性

IUPAC Name |

2-chloro-3-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2FO2S/c7-6-4(9)2-1-3-5(6)12(8,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUJGYPYRWDTMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,6-Difluoro-3-azabicyclo[3.1.1]heptane](/img/structure/B1392923.png)

![Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1392925.png)

![2-[(Hex-5-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1392926.png)

![3-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride](/img/structure/B1392927.png)

![2-Chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392928.png)

![[1-(Trifluoromethyl)cyclopropyl]methanol](/img/structure/B1392934.png)

![Pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1392935.png)

![Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate](/img/structure/B1392943.png)

![N'-[1-Cyclopentylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1392944.png)